molecular formula C18H12Br2O4 B12520296 Bis(4-bromophenyl) hexa-2,4-dienedioate CAS No. 654058-19-2

Bis(4-bromophenyl) hexa-2,4-dienedioate

Cat. No.: B12520296
CAS No.: 654058-19-2
M. Wt: 452.1 g/mol
InChI Key: IYBIOGFHQVSZQZ-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl) hexa-2,4-dienedioate is a chemical compound with the molecular formula C18H12Br2O4. It is known for its unique structure, which includes two bromophenyl groups attached to a hexa-2,4-dienedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-bromophenyl) hexa-2,4-dienedioate typically involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromophenyl) hexa-2,4-dienedioate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

Bis(4-bromophenyl) hexa-2,4-dienedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-bromophenyl) hexa-2,4-dienedioate involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, making the compound useful in the study of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-bromophenyl) hexa-2,4-dienedioate is unique due to its hexa-2,4-dienedioate backbone, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its structural features are advantageous .

Properties

CAS No.

654058-19-2

Molecular Formula

C18H12Br2O4

Molecular Weight

452.1 g/mol

IUPAC Name

bis(4-bromophenyl) hexa-2,4-dienedioate

InChI

InChI=1S/C18H12Br2O4/c19-13-5-9-15(10-6-13)23-17(21)3-1-2-4-18(22)24-16-11-7-14(20)8-12-16/h1-12H

InChI Key

IYBIOGFHQVSZQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(=O)C=CC=CC(=O)OC2=CC=C(C=C2)Br)Br

Origin of Product

United States

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